

Application Notes and Protocols: Electrochemical Applications of Nickel(II) Bromide

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Compound of Interest

Compound Name: Nickel(II) bromide

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These application notes provide a comprehensive overview of the electrochemical applications of **Nickel(II) bromide** (NiBr_2), a versatile compound utilized in a range of electrochemical processes. The information is intended to guide researchers in leveraging the unique properties of NiBr_2 in their work.

Electrocatalysis in Organic Synthesis

Nickel(II) bromide is a widely used and cost-effective catalyst precursor for a variety of electrochemical cross-coupling reactions. Its ability to be reduced in situ to catalytically active low-valent nickel species ($\text{Ni}(0)$ or $\text{Ni}(I)$) makes it a valuable tool in modern organic synthesis. These reactions often proceed under mild conditions, avoiding the need for harsh reagents and offering high functional group tolerance.

Enantioselective Reductive Cross-Coupling

Nickel-catalyzed electrochemical methods have been successfully employed for the enantioselective synthesis of complex organic molecules. A notable application is the reductive cross-coupling of aryl aziridines with alkenyl bromides to produce enantioenriched β -aryl homoallylic amines.^{[1][2]}

Key Features:

- Proceeds in an undivided cell using constant current electrolysis.
- Avoids the use of sacrificial metal reductants.
- Demonstrates broad substrate scope and excellent functional group tolerance.

Experimental Protocol: Enantioselective Electrochemical Reductive Cross-Coupling of Aryl Aziridines with Alkenyl Bromides[3]

- **Cell Setup:** In a nitrogen-filled glovebox, equip an oven-dried 10 mL undivided ElectraSyn vial with a stir bar.
- **Reagent Addition:** To the vial, add $\text{NiBr}_2 \cdot \text{DME}$ (10 mol%), a chiral bis(oxazoline) ligand (12 mol%), MgCl_2 (25 mol%), the aryl aziridine (1.0 equiv), and $n\text{Bu}_4\text{NBF}_4$ (1.0 equiv) in dimethylacetamide (DMA).
- **Stirring:** Stir the mixture at room temperature for 2 minutes.
- **Addition of Reductant and Substrate:** Sequentially add Et_3N (5.0 equiv) and the alkenyl bromide (3.0 equiv).
- **Electrolysis:** Seal the vial with the ElectraSyn cap equipped with a graphite plate anode and a nickel foam plate cathode. Remove the vial from the glovebox and apply a constant current of 10 mA for 5 hours at 25 °C.
- **Work-up and Purification:** After electrolysis, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Quantitative Data:

Entry	Aryl Aziridine	Alkenyl Bromide	Product	Yield (%)	er
1	2-phenyl-1-tosylaziridine	β -bromostyrene	(S,E)-N-(2,4-diphenylbut-3-en-1-yl)-4-methylbenzenesulfonamide	70	96:4
2	Aziridine from estrone	β -bromostyrene	Corresponding homoallylic amine	-	-
3	Aziridine from (+)- α -tocopherol	β -bromostyrene	Corresponding homoallylic amine	-	-

er = enantiomeric ratio

Cross-Electrophile Coupling

Nickel-catalyzed electrochemical cross-electrophile coupling provides a powerful method for the formation of C(sp²)–C(sp³) bonds. This approach couples two different electrophiles, such as aryl halides and alkyl halides, using electricity as the reducing agent.

Experimental Protocol: Electrochemical Reductive Cross-Coupling of Alkylpyridinium Salts and Aryl Halides[4][5]

- Cell Setup: Use a 24-well HTE electrochemical reactor or an IKA ElectraSyn equipped with a cobalt sacrificial anode and a stainless steel cathode.
- Reaction Mixture: In each well, combine the alkylpyridinium salt (1.0 equiv), aryl bromide (1.5 equiv), NiBr₂(DME) (10 mol%), pyridine-2,6-bis(carboximidamide) dihydrochloride (L1) as the ligand (12 mol%), and NaI (1.0 equiv) in dimethylacetamide (DMA) (0.1 M).
- Electrolysis: Conduct the electrolysis at a constant voltage of 0.9 V for 14 hours at 60 °C.

- Analysis: Determine product yields by UPLC-MS analysis of the crude reaction mixtures.

Quantitative Data:

Entry	Alkylpyridinium Salt	Aryl Halide	Ligand	Yield (%)
1	From primary amine	3-bromoanisole	L1	Good to excellent
2	From secondary amine	3-bromoanisole	L1	Good to excellent

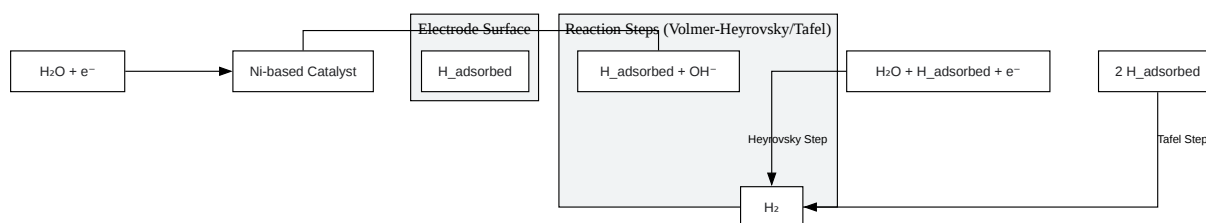
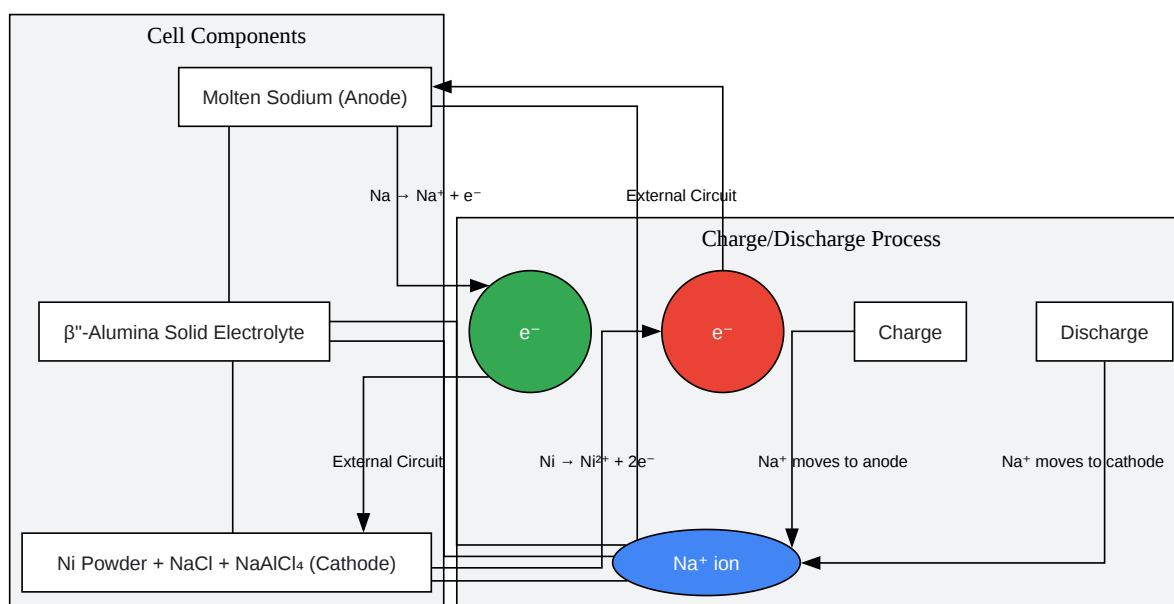
Electrocarboxylation

Nickel(II) bromide catalyzes the electrochemical carboxylation of organic halides with carbon dioxide (CO₂), offering a direct route to valuable carboxylic acids.[6][7] This process typically involves the reduction of a Ni(II) precursor to a Ni(0) species, which then reacts with the organic halide and CO₂.

Proposed General Protocol for NiBr₂-Catalyzed Electrocarboxylation:

- Cell Setup: Employ a divided or undivided electrochemical cell with a sacrificial anode (e.g., magnesium or aluminum) and a carbon-based cathode.
- Electrolyte Solution: Prepare a solution of the organic halide, NiBr₂ (catalytic amount), a supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate), and a suitable organic solvent (e.g., dimethylformamide).
- CO₂ Atmosphere: Continuously bubble CO₂ through the electrolyte solution.
- Electrolysis: Apply a constant current or potential to the cell. The specific potential should be chosen to be sufficient to reduce the Ni(II) complex.
- Work-up: After the reaction, acidify the solution to protonate the carboxylate product and extract it with an organic solvent.

Visualization of the Catalytic Cycle:



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